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Compound of Interest

Compound Name: Flt3-IN-23

Cat. No.: B12385959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and

biological activity of Flt3-IN-23, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This

document is intended to serve as a comprehensive resource for researchers and professionals

involved in oncology drug discovery and development, particularly those focused on acute

myeloid leukemia (AML).

Introduction to FLT3 and Flt3-IN-23
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations

in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the

tyrosine kinase domain (TKD), are among the most common genetic alterations in acute

myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to

constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting

uncontrolled cell growth and survival, and are associated with a poor prognosis.

Flt3-IN-23 (also referred to as compound 15 in the primary literature) is a novel, potent 2-

aminopyrimidine derivative that has demonstrated significant inhibitory activity against both

wild-type FLT3 and its clinically relevant mutants. Its efficacy in preclinical studies suggests its

potential as a therapeutic agent for FLT3-mutated AML.
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Chemical Properties and Data
Flt3-IN-23 is a small molecule inhibitor with the following chemical properties:

Property Value

Molecular Formula C₂₂H₂₈F₃N₅O₂

Molecular Weight 467.49 g/mol

IUPAC Name

(R)-N-(4-(2,2-dimethyl-1,3-dioxolan-4-

yl)phenyl)-5-(trifluoromethyl)-[2,4'-

bipyrimidine]-2'-amine

SMILES

FC(F)(F)c1cncc(n1)-c1nc(N[C@H]2CC--

INVALID-LINK--CC2)ncc1-

c1ccc(cc1)OCC1(C)COC1

CAS Number 2489528-97-2

Synthesis of Flt3-IN-23
The synthesis of Flt3-IN-23 is a multi-step process. The following is a detailed experimental

protocol based on the published literature.

Experimental Protocol: Synthesis of Flt3-IN-23
Materials:

Starting materials and reagents to be sourced from reputable chemical suppliers.

Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF),

Dioxane).

Catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃).

Bases (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃), Sodium tert-butoxide).

Other reagents (e.g., N-Bromosuccinimide (NBS), Bis(pinacolato)diboron, tert-

Butyloxycarbonyl anhydride (Boc₂O)).
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Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom

flasks, condensers, magnetic stirrers, nitrogen atmosphere setup).

Purification equipment (e.g., silica gel for column chromatography, preparative HPLC).

Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer).

Procedure:

The synthesis involves a Suzuki coupling reaction as a key step to form the bipyrimidine core,

followed by functional group manipulations to introduce the side chains.

Step 1: Synthesis of the pyrimidine building blocks. (Detailed synthesis of the boronic ester and

the halogenated pyrimidine precursors would be described here based on the specific starting

materials from the primary literature).

Step 2: Suzuki Coupling.

To a solution of the halogenated pyrimidine (1 equivalent) and the pyrimidine boronic ester

(1.2 equivalents) in a mixture of dioxane and water (4:1) is added potassium carbonate (2

equivalents).

The mixture is degassed with nitrogen for 15 minutes.

Pd(dppf)Cl₂ (0.1 equivalents) is added, and the reaction mixture is heated to 90 °C under a

nitrogen atmosphere for 12 hours.

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature

and diluted with ethyl acetate.

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to yield the bipyrimidine

core.

Step 3: Introduction of the side chain.
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The Boc-protected amine precursor is deprotected using trifluoroacetic acid (TFA) in DCM.

The resulting amine is coupled with the bipyrimidine core via a nucleophilic aromatic

substitution or a Buchwald-Hartwig amination reaction. For the Buchwald-Hartwig amination:

To a solution of the halogenated bipyrimidine (1 equivalent) and the amine (1.2

equivalents) in anhydrous toluene is added sodium tert-butoxide (1.5 equivalents).

The mixture is degassed with nitrogen for 15 minutes.

Pd₂(dba)₃ (0.05 equivalents) and a suitable phosphine ligand (e.g., Xantphos, 0.1

equivalents) are added.

The reaction is heated to 110 °C under a nitrogen atmosphere for 16 hours.

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried, and concentrated.

The crude product is purified by preparative HPLC to afford Flt3-IN-23.

Step 4: Characterization. The final product is characterized by ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Activity and In Vitro Assays
Flt3-IN-23 exhibits potent inhibitory activity against FLT3 kinase and demonstrates significant

anti-proliferative effects in AML cell lines harboring FLT3 mutations.

Quantitative Data
Assay IC₅₀ (nM)

FLT3 (Wild-Type) Kinase Assay 7.42 ± 1.23

FLT3-D835Y Kinase Assay 9.21 ± 0.04

MV4-11 Cell Proliferation Assay 0.83 ± 0.15

MOLM-13 Cell Proliferation Assay 10.55 ± 1.70
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Experimental Protocols
Principle: This assay measures the ability of Flt3-IN-23 to inhibit the phosphorylation of a

substrate by the FLT3 enzyme. The amount of phosphorylation is quantified, typically using a

fluorescence- or luminescence-based method.

Materials:

Recombinant human FLT3 (wild-type or mutant) enzyme.

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

ATP.

FLT3 substrate (e.g., a synthetic peptide).

Flt3-IN-23 (serially diluted).

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega).

Microplate reader.

Procedure:

Add 5 µL of kinase buffer containing the FLT3 enzyme to the wells of a 384-well plate.

Add 2.5 µL of Flt3-IN-23 at various concentrations (in a suitable solvent like DMSO, with final

DMSO concentration ≤ 1%) or vehicle control.

Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP in kinase

buffer.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent

according to the manufacturer's protocol.

The luminescent signal, which is proportional to the amount of ADP produced, is read on a

microplate reader.
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IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Principle: This assay determines the effect of Flt3-IN-23 on the viability and proliferation of AML

cells. The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo®

assay quantifies the amount of ATP, an indicator of metabolically active cells.

Materials:

AML cell lines (e.g., MV4-11, MOLM-13).

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

Flt3-IN-23 (serially diluted).

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®

Luminescent Cell Viability Assay kit (Promega).

Solubilization solution (for MTT assay).

Microplate reader.

Procedure:

Seed the AML cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well)

and allow them to adhere overnight (if applicable).

Treat the cells with various concentrations of Flt3-IN-23 or vehicle control.

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add the

solubilization solution and read the absorbance at 570 nm.

For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, incubate for 10

minutes, and read the luminescence.

The percentage of cell viability is calculated relative to the vehicle-treated control cells.
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IC₅₀ values are determined from the dose-response curves.

Signaling Pathway and Mechanism of Action
Flt3-IN-23 exerts its anti-cancer effects by inhibiting the constitutive activation of the FLT3

receptor and its downstream signaling pathways.

FLT3 Signaling Pathway
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Caption: FLT3 Signaling Pathway and Inhibition by Flt3-IN-23.
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Experimental Workflow for Flt3-IN-23 Evaluation
To cite this document: BenchChem. [Flt3-IN-23: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385959#flt3-in-23-synthesis-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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